

Terevalefim solution preparation and stability for lab use

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Compound of Interest

Compound Name: Terevalefim

Cat. No.: B10759912

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Application Notes and Protocols for Terevalefim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF).[1] It functions as a c-Met agonist, activating the c-Met signaling cascade, which is involved in cellular growth, motility, and morphogenesis.[1][2][3] Dysregulation of the HGF/c-Met pathway has been implicated in a variety of disease states, making **Terevalefim** a subject of interest in relevant research fields.

These application notes provide detailed protocols for the preparation and storage of **Terevalefim** solutions for laboratory use, as well as guidelines for assessing its stability.

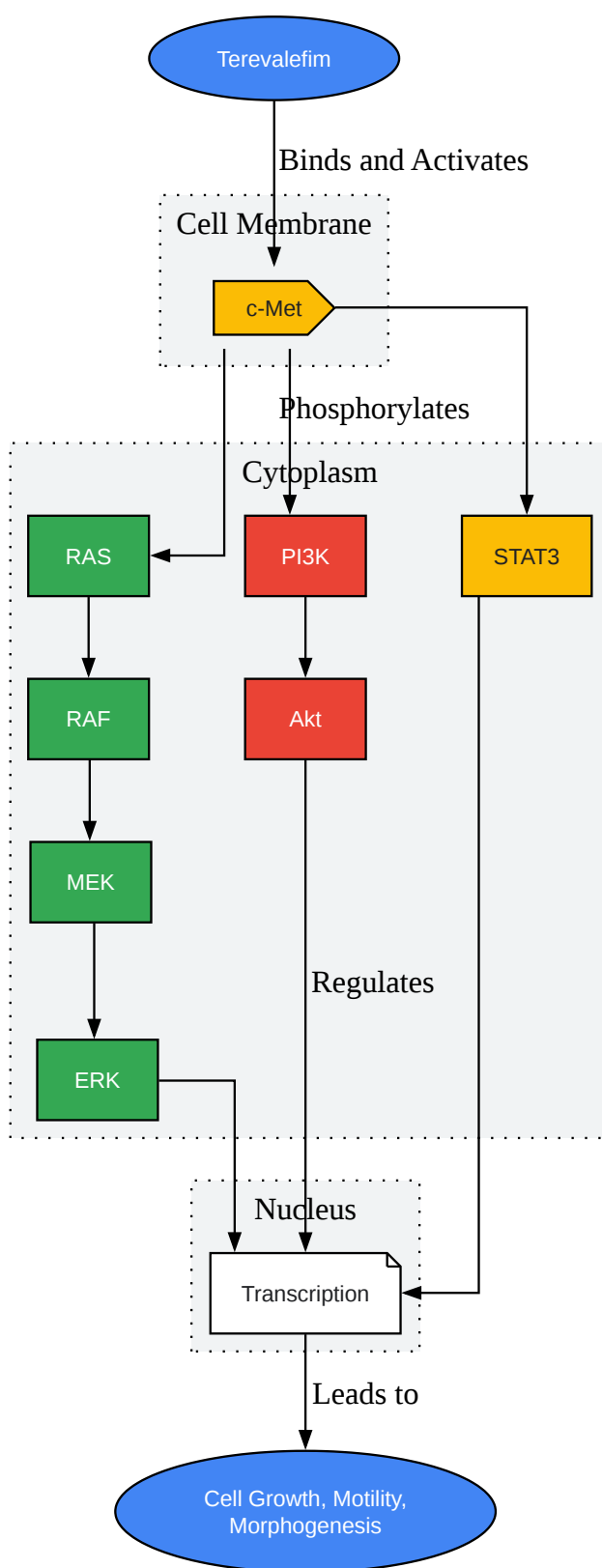
Physicochemical Properties (Hypothetical)

For the purposes of these protocols, we will assume the following properties for **Terevalefim**. Users should always refer to the manufacturer's certificate of analysis for specific details.

Property	Value	Notes
Molecular Weight	[Insert Value from CoA] g/mol	Essential for calculating molar concentrations.
Appearance	White to off-white solid	
Purity (HPLC)	>98%	Recommended for reproducible experimental results.
Solubility	Soluble in DMSO at ≥ 10 mM	Anhydrous DMSO is recommended for preparing stock solutions. [4]
Storage (Solid)	Store at -20°C , protect from light	Long-term stability is dependent on proper storage.

Terevalefim Signaling Pathway

Terevalefim acts as an agonist for the c-Met receptor, initiating a signaling cascade that is typically triggered by its natural ligand, HGF. This pathway plays a crucial role in various cellular processes.



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Terevalefim HGF/c-Met Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Terevalefim Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Terevalefim** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Terevalefim** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Equilibrate:** Allow the vial of solid **Terevalefim** to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
- **Weigh:** Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh the desired amount of **Terevalefim** powder.
 - Calculation Example: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol : $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1/1000 \text{ L/mL}) * 450 \text{ g/mol} * 1000 \text{ mg/g} = 4.5 \text{ mg}$
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the tube.
- **Mix:** Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.

Visually inspect to ensure no particulates are present.

- Aliquot: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
- Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of Terevalefim in Solution

This protocol outlines a general method for assessing the stability of **Terevalefim** in a DMSO stock solution over time at various storage temperatures. Stability is quantified by measuring the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Materials:

- 10 mM **Terevalefim** stock solution in DMSO
- Calibrated temperature-controlled incubators or freezers (-20°C, 4°C, 25°C)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- HPLC-grade solvents

Procedure:

- Initial Analysis (T=0): Immediately after preparing the 10 mM stock solution, perform an initial HPLC analysis to determine the purity at time zero. This will serve as the baseline.
- Sample Storage: Store aliquots of the stock solution at the following temperatures, protected from light:
 - -20°C (Standard storage)
 - 4°C (Refrigerated)

- 25°C (Room temperature - accelerated degradation)
- Time-Point Analysis: At designated time points (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from each storage condition.
- HPLC Analysis: Allow the aliquot to thaw completely and equilibrate to room temperature. Analyze the sample by HPLC to determine the percentage of intact **Terevalefim** remaining.
- Data Recording: Record the purity percentage at each time point for each storage condition.

Data Presentation

Table 1: Solubility of Terevalefim

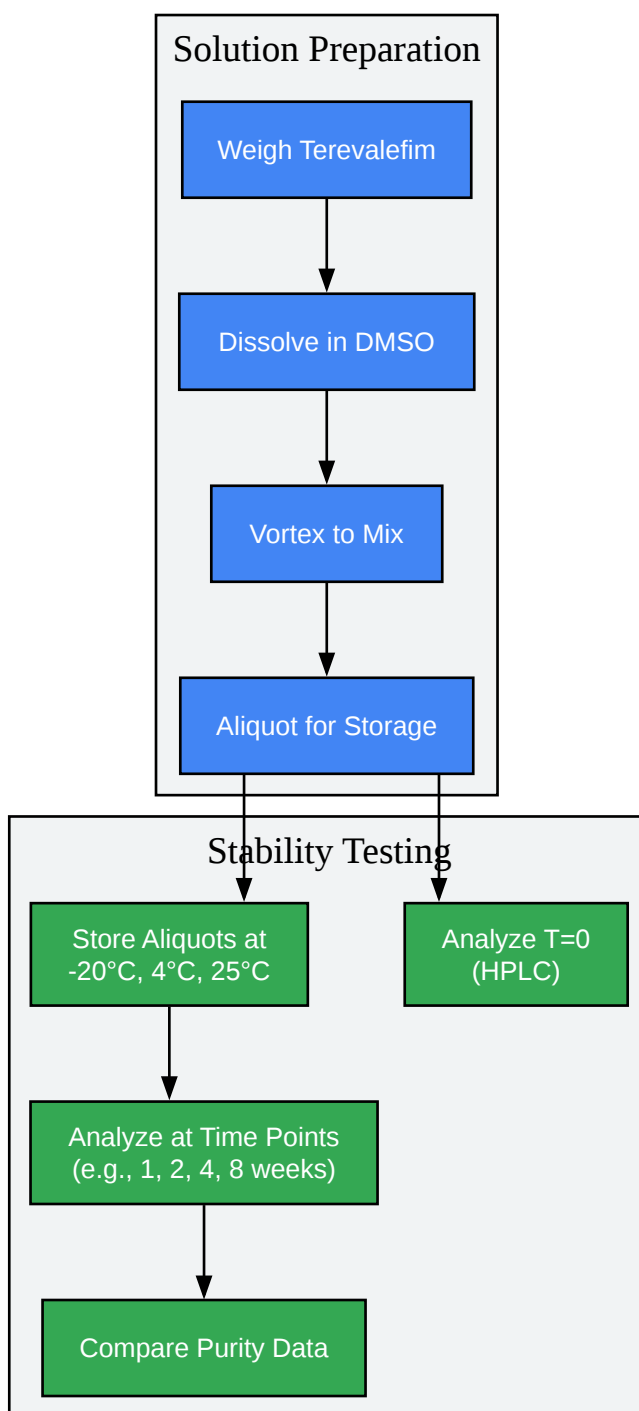
Solvent	Maximum Solubility (at 25°C)	Notes
DMSO	≥ 10 mM	Recommended for stock solutions.
Ethanol	Sparingly soluble	Not recommended as a primary solvent.
PBS (pH 7.4)	Insoluble	Dilution from a DMSO stock is necessary for aqueous buffers. Final DMSO concentration in assays should typically be <0.5%.

Table 2: Stability of 10 mM Terevalefim in DMSO (Illustrative Data)

The following data is for illustrative purposes to demonstrate a typical stability profile. Actual stability should be determined experimentally.

Storage Temperature	Purity (%) at T=0	Purity (%) at Week 1	Purity (%) at Week 2	Purity (%) at Week 4	Purity (%) at Week 8
-20°C	99.5%	99.4%	99.5%	99.3%	99.2%
4°C	99.5%	99.1%	98.8%	98.2%	97.5%
25°C	99.5%	97.2%	95.1%	91.5%	85.3%

Experimental Workflow Visualization



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Workflow for **Terevalefim** Solution Preparation and Stability Testing.

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References

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